N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(9-11-5-4-8-19-11)16-14(18)15-17-12-6-2-3-7-13(12)20-15/h2-8,10H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEOYPDEBMWPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the coupling of a furan derivative with a benzo[d]thiazole derivative. One common method is the reaction of furan-2-carboxylic acid with benzo[d]thiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out in solvents like chloroform or dichloromethane.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Basic Information
- IUPAC Name : N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
- CAS Number : 1219842-17-7
- Molecular Formula : C15H14N2O2S
- Molecular Weight : 286.3489 g/mol
Structural Characteristics
The compound features a furan ring attached to a propan-2-yl group and a benzothiazole moiety, which contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research shows that benzothiazole derivatives can inhibit the growth of several pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Corrosion Inhibition
Benzothiazole compounds are known for their effectiveness as corrosion inhibitors in various environments. This compound has been tested for its ability to protect metals from corrosion in acidic media. Studies have shown that such compounds can form protective films on metal surfaces, significantly reducing corrosion rates .
Heavy Metal Ion Removal
The ability of benzothiazole derivatives to chelate heavy metal ions has been explored. This compound can bind to toxic metals like lead and cadmium, facilitating their removal from contaminated water sources . This application is particularly relevant in environmental remediation efforts.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzothiazole derivatives and their evaluation against cancer cell lines. The study found that certain structural modifications led to enhanced anticancer activity, suggesting a promising avenue for drug development based on the core structure of this compound .
Case Study 2: Corrosion Inhibition
In a research article focusing on corrosion science, the effectiveness of several benzothiazole-based compounds was tested in hydrochloric acid solutions. The results indicated that this compound provided substantial protection against corrosion, outperforming many traditional inhibitors .
Table 1: Comparison of Biological Activities of Benzothiazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole | Anticancer | 15 | |
| Benzothiazole derivative A | Antimicrobial | 20 | |
| Benzothiazole derivative B | Anticancer | 10 |
Table 2: Corrosion Inhibition Efficiency
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerases or kinases, which are crucial for DNA replication and cell division. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- N-(1-(furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-(1-(thiophen-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide
Uniqueness
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct biological activities. The presence of both furan and benzo[d]thiazole rings in the same molecule enhances its ability to interact with multiple biological targets, making it a versatile compound for drug discovery and development .
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 256.31 g/mol. The compound features a benzothiazole moiety linked to a furan-substituted propanamide structure, which is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound exhibited significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 8.78 ± 3.62 | High |
| NCI-H358 | 6.68 ± 15 | High |
| Jurkat | 15.49 ± 0.07 | Moderate |
The IC50 values indicate that the compound is particularly effective in inhibiting the growth of A549 and NCI-H358 cell lines in two-dimensional (2D) assays, with moderate activity observed in three-dimensional (3D) cultures .
The mechanism by which this compound exerts its antitumor effects appears to involve interaction with DNA, specifically binding within the minor groove of AT-rich regions. This binding mode is crucial as it influences the compound's ability to inhibit tumor growth effectively .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | High |
| P. aeruginosa | 64 | Low |
The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the furan ring and the benzothiazole moiety plays a significant role in enhancing its biological properties. SAR studies indicate that modifications on these rings can lead to variations in potency and selectivity against different biological targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- In Vivo Tumor Models : In animal models bearing xenograft tumors derived from A549 cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
- Safety Profile Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound exhibited minimal toxicity, which is crucial for its development as a potential therapeutic agent.
Q & A
Q. What are the key synthetic routes for N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide, and how is the product characterized?
The synthesis typically involves multi-step reactions integrating heterocyclic precursors. For example, thiosemicarbazone intermediates are formed via condensation of aromatic aldehydes with thiosemicarbazide, followed by oxidative cyclization using FeCl₃ in citric acid medium to generate 1,3,4-thiadiazole rings. The final step involves nucleophilic addition and dehydration with furfural under acidic conditions (e.g., H₂SO₄/DMF) to form the azomethine linkage . Characterization employs:
- IR spectroscopy : Detection of functional groups (e.g., C-S-C at 721 cm⁻¹, azomethine at ~1618 cm⁻¹).
- ¹H NMR : Peaks at δ 8.55 ppm (N=CH) and δ 3.55 ppm (CH₃) confirm structural motifs.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 300 for C₁₃H₈N₄O₃S) validate molecular formulas .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Thin-layer chromatography (TLC) : Monitors reaction progress and purity.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- Elemental analysis : Matches calculated vs. experimental C, H, N, S content to verify purity .
Advanced Research Questions
Q. How can computational tools like PASS and molecular docking guide the design of enoyl-ACP reductase inhibitors based on this compound?
- PASS prediction : Estimates anti-tubercular activity using structure-activity relationships (SAR). A Pa score >0.68 suggests high probability of activity .
- Molecular docking : Tools like ArgusLab and Q-SiteFinder predict binding interactions with enoyl-ACP reductase (PDB: 2H7M). Key residues (Tyr158, Met103) form hydrogen bonds and electrostatic interactions with the ligand. Validation involves re-docking known inhibitors (e.g., pyrrolidine carboxamides) to ensure scoring consistency .
Q. How can contradictions between in vitro activity and computational predictions be resolved?
- Case study : Compound Fb showed lower PASS Pa (0.691) but exhibited significant activity (MIC = 3.3 µg/mL). Such discrepancies may arise from:
- Limitations in PASS training data for novel scaffolds.
- Synergistic effects of substituents (e.g., nitro groups enhancing membrane permeability).
- Post-docking dynamics (e.g., ligand-induced protein conformational changes not modeled in rigid docking) .
- Mitigation : Combine docking with molecular dynamics simulations and experimental SAR studies.
Q. What strategies optimize synthetic yields for structurally related benzothiazole-furan hybrids?
- Reaction optimization : Adjust solvent polarity (e.g., DMF for dehydration steps) and temperature (60–80°C for cyclization).
- Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) to separate polar byproducts.
- Catalyst screening : FeCl₃ in citric acid enhances oxidative cyclization efficiency compared to alternative oxidants .
Q. How do structural modifications (e.g., substituent effects) influence anti-tubercular activity?
- Electron-withdrawing groups (e.g., -NO₂ in Fe) enhance activity by increasing electrophilicity and improving target binding.
- Hydrophobic substituents (e.g., -OCH₃) may improve membrane permeability.
- Steric effects : Bulky groups at the 5-position of thiadiazole reduce activity by hindering enzyme access .
Methodological Tables
Q. Table 1. Key PASS Scores and Anti-Tubercular Activity of Selected Derivatives
| Compound | PASS Pa Score | MIC (µg/mL) | Key Substituent |
|---|---|---|---|
| Fa | 0.72 | 6.5 | -H |
| Fb | 0.69 | 3.3 | -Cl |
| Fe | 0.75 | 3.1 | -NO₂ |
| Data from |
Q. Table 2. Docking Scores and Interactions with Enoyl-ACP Reductase
| Compound | Docking Score (kcal/mol) | Hydrogen Bonds | Electrostatic Interactions |
|---|---|---|---|
| Fb | -10.2 | Tyr158, Met103 | π-π stacking with Phe149 |
| Fe | -11.1 | Tyr158, Asp148 | Salt bridge with Lys165 |
| Data from |
Key Recommendations for Researchers
- Prioritize derivatives with electron-withdrawing groups (e.g., -NO₂) for enhanced anti-tubercular activity.
- Validate computational predictions with in vitro assays and structural dynamics simulations.
- Optimize reaction conditions using FeCl₃/citric acid for efficient cyclization and purification protocols to isolate high-purity products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
